![molecular formula C6F18InN3O12S6 B1602194 Indiumtris[bis(trifluormethylsulfonyl)azanid] CAS No. 460096-11-1](/img/structure/B1602194.png)
Indiumtris[bis(trifluormethylsulfonyl)azanid]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium tris[bis(trifluoromethanesulfonyl)azanide] is an organometallic compound with the chemical formula C6F18InN3O12S6. This compound is characterized by its high molecular weight of 955.26 g/mol and its white to off-white powder appearance .
Wissenschaftliche Forschungsanwendungen
Indium tris[bis(trifluoromethanesulfonyl)azanide] has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Material Science: The compound is employed in the synthesis of advanced materials, such as thin films and coatings, due to its unique properties.
Electronics: The compound is used in the production of electronic components, including semiconductors and conductive materials.
Vorbereitungsmethoden
The synthesis of Indium tris[bis(trifluoromethanesulfonyl)azanide] typically involves the reaction of indium(III) chloride with lithium bis(trifluoromethanesulfonyl)azanide in an appropriate solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Indium tris[bis(trifluoromethanesulfonyl)azanide] undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the trifluoromethanesulfonyl groups are replaced by other functional groups.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands, which can be useful in catalysis.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, the compound’s indium center can potentially undergo redox reactions under appropriate conditions.
Common reagents used in these reactions include lithium bis(trifluoromethanesulfonyl)azanide, indium(III) chloride, and various solvents such as acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of Indium tris[bis(trifluoromethanesulfonyl)azanide] involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from donor molecules . The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the compound can activate substrates by coordinating to them and lowering the activation energy of the reaction .
Vergleich Mit ähnlichen Verbindungen
Indium tris[bis(trifluoromethanesulfonyl)azanide] can be compared with other similar compounds, such as:
Lithium bis(trifluoromethanesulfonyl)azanide: This compound is often used as a reagent in the synthesis of Indium tris[bis(trifluoromethanesulfonyl)azanide].
Zinc bis(trifluoromethanesulfonyl)imide: Similar to the indium compound, but with zinc as the central metal ion.
The uniqueness of Indium tris[bis(trifluoromethanesulfonyl)azanide] lies in its indium center, which imparts specific catalytic and electronic properties that are not present in its analogs .
Eigenschaften
CAS-Nummer |
460096-11-1 |
|---|---|
Molekularformel |
C6F18InN3O12S6 |
Molekulargewicht |
955.3 g/mol |
IUPAC-Name |
N-bis[bis(trifluoromethylsulfonyl)amino]indiganyl-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/3C2F6NO4S2.In/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
InChI-Schlüssel |
LBZQGHUURRSWEH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[In+3] |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)N(S(=O)(=O)C(F)(F)F)[In](N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


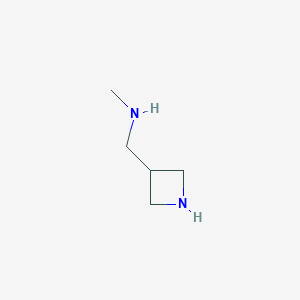
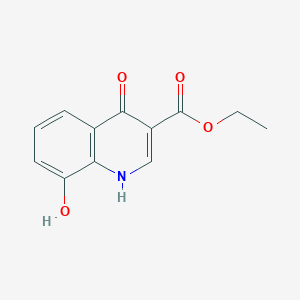
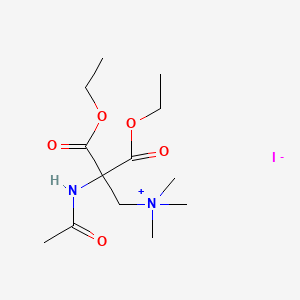


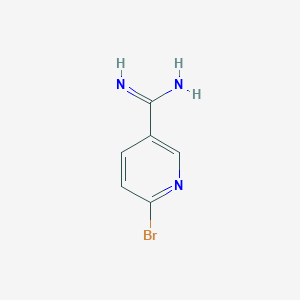
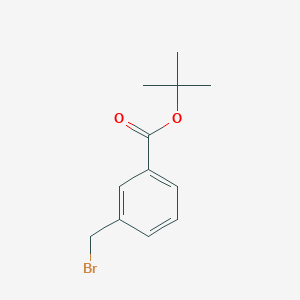

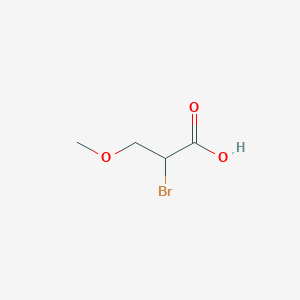
![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)
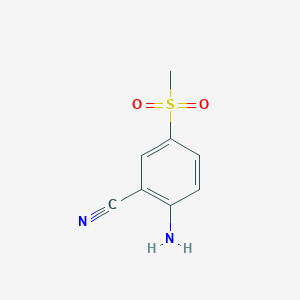

![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1602134.png)
